6-Hydroxyimidazo[1,2-a]pyridine-3-carboxamide
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Overview
Description
6-Hydroxyimidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxyimidazo[1,2-a]pyridine-3-carboxamide typically involves the functionalization of imidazo[1,2-a]pyridines. One common method is the radical reaction, which can be catalyzed by transition metals, metal-free oxidation, or photocatalysis strategies . For instance, the arylation of imidazo[1,2-a]pyridine at the C-3 position using aryl halides and catalytic loading of palladium acetate (Pd(OAc)2) has been reported .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxyimidazo[1,2-a]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: Metal-free oxidation strategies can be employed.
Substitution: Substitution reactions, particularly at the C-3 position, are common.
Common Reagents and Conditions
Oxidation: Metal-free oxidizing agents.
Substitution: Arylation using aryl halides and palladium catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, arylation at the C-3 position yields 3-arylimidazo[1,2-a]pyridines .
Scientific Research Applications
6-Hydroxyimidazo[1,2-a]pyridine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Hydroxyimidazo[1,2-a]pyridine-3-carboxamide involves targeting specific molecular pathways. For instance, it has been shown to inhibit the mycobacterial cytochrome bc1 complex, which is crucial for cellular energy production in Mycobacterium tuberculosis . This inhibition leads to a decrease in intracellular ATP levels, ultimately causing bacterial cell death .
Comparison with Similar Compounds
6-Hydroxyimidazo[1,2-a]pyridine-3-carboxamide can be compared with other imidazo[1,2-a]pyridine derivatives:
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: These compounds also exhibit significant anti-tuberculosis activity.
6-Bromo-2-methylimidazo[1,2-a]pyridine-3-yl derivatives: Known for their anti-malarial and anti-trypanosomal activities.
The uniqueness of this compound lies in its specific functional groups, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C8H7N3O2 |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
6-hydroxyimidazo[1,2-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C8H7N3O2/c9-8(13)6-3-10-7-2-1-5(12)4-11(6)7/h1-4,12H,(H2,9,13) |
InChI Key |
WTPTVOFKBNHWRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1O)C(=O)N |
Origin of Product |
United States |
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